2-(5-phenyl-2H-tetrazol-2-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide
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Overview
Description
2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)ACETAMIDE is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)ACETAMIDE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Acetamide Group: The acetamide group can be attached through an amide coupling reaction using reagents like EDCI or DCC.
Incorporation of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or tetrahydrofuran moieties.
Reduction: Reduction reactions can occur at the tetrazole ring or the acetamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-tetrazole: A simpler tetrazole derivative with similar structural features.
N-(1-Tetrahydro-2-furanylethyl)acetamide: A compound with a similar acetamide and tetrahydrofuran moiety.
Uniqueness
2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)ACETAMIDE is unique due to the combination of the tetrazole ring, phenyl group, acetamide linkage, and tetrahydrofuran moiety, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19N5O2 |
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Molecular Weight |
301.34 g/mol |
IUPAC Name |
N-[1-(oxolan-2-yl)ethyl]-2-(5-phenyltetrazol-2-yl)acetamide |
InChI |
InChI=1S/C15H19N5O2/c1-11(13-8-5-9-22-13)16-14(21)10-20-18-15(17-19-20)12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,16,21) |
InChI Key |
TXBRDJPMJNEOAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCO1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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